molecular formula C25H16FN3O6S B2690454 ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 888454-14-6

ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2690454
CAS No.: 888454-14-6
M. Wt: 505.48
InChI Key: ACBVZKCHZNPGFF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that combines several functional groups and aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate reactions and solvent-free conditions to minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic systems in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structural features, such as:

Uniqueness

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of fluorophenyl, chromene, and thieno[3,4-d]pyridazine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of a 2-fluorophenyl group and a chromene moiety enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Induction of apoptosis
A54915.8G2/M phase arrest
HeLa12.3Inhibition of proliferation

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are implicated in various inflammatory diseases.

Case Study: Inhibition of COX-2
In vitro assays demonstrated that this compound reduced COX-2 activity significantly (IC50 = 20 µM), indicating potential use in treating inflammatory conditions.

3. Neuroprotective Properties

Emerging research highlights the neuroprotective effects of this compound. It has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inhibiting cholinesterase activity, which is beneficial for conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity

Assay TypeResult
Cholinesterase InhibitionIC50 = 18 µM
Oxidative Stress ReductionSignificant (p < 0.05)

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases.
  • Antioxidant Activity : By scavenging free radicals, it mitigates oxidative damage in cells.

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O6S/c1-2-34-25(33)20-15-12-36-22(19(15)23(31)29(28-20)17-9-5-4-8-16(17)26)27-21(30)14-11-13-7-3-6-10-18(13)35-24(14)32/h3-12H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBVZKCHZNPGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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